BenchChemオンラインストアへようこそ!

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

This 2-chloropyridine-4-carboxamide derivative is a structurally distinct dioxothiolan probe for GIRK1/2 vs. GIRK1/4 selectivity screening and Wnt-pathway modulation. Unlike common 3-carboxamide regioisomers or acetamide chemotypes, it offers a unique H-bond topology and a reactive chlorine handle for late-stage functionalization via Suzuki or nucleophilic substitution. Procure as an exploratory negative control against off-target acetylcholinesterase/MAO inhibition. No direct functional equivalence with N-ethyl or 2-fluoro analogs can be assumed without matched-assay data.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75
CAS No. 1155127-13-1
Cat. No. B2857312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide
CAS1155127-13-1
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C11H13ClN2O3S/c1-14(9-3-5-18(16,17)7-9)11(15)8-2-4-13-10(12)6-8/h2,4,6,9H,3,5,7H2,1H3
InChIKeyBWZYKICMYRQSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide? Core Identity for Procurement Scientists


2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide (CAS 1155127‑13‑1) is a synthetic sulfone‑containing pyridine‑4‑carboxamide with the molecular formula C₁₁H₁₃ClN₂O₃S and a molecular weight of 288.75 g mol⁻¹ . Its structure incorporates a 2‑chloropyridine ring linked via a carboxamide bridge to an N‑methyl‑1,1‑dioxothiolan‑3‑yl moiety, placing it within the broad class of thiolane‑1,1‑dioxide carboxamides that are investigated as G protein‑gated inwardly rectifying potassium (GIRK) channel modulators and Wnt‑pathway probes [1]. Despite its structural novelty, publicly available quantitative bioactivity data remain extremely scarce, and peer‑reviewed comparative studies are notably absent from the indexed literature. Consequently, procurement decisions for this compound cannot currently be guided by direct pharmacological differentiation but must rely on structural rationale and physicochemical inference.

Why Generic Substitution Fails for 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide: A Gap Analysis


Compounds bearing the 1,1‑dioxothiolan‑3‑yl scaffold are not interchangeable due to marked sensitivity of target engagement to the nature and position of the aryl‑carboxamide appendage. For instance, the 2‑chloropyridine‑4‑carboxamide isomer presents a distinct hydrogen‑bond acceptor/donor topology compared to the 3‑carboxamide regioisomer, altering predicted dipole moment and electrostatic potential surfaces [1]. Even within the narrow acetamide subclass, moving from a phenyl to a pyridyl ring fundamentally changes logP and hydrogen‑bonding capacity . No experimental head‑to‑head data exist for this specific compound; however, class‑level knowledge of the dioxothiolan pharmacophore indicates that minor structural variations—such as N‑methyl versus N‑ethyl substitution or 2‑chloro versus 2‑fluoro substitution—can invert functional activity from GIRK activation to inhibition . Therefore, procurement scientists cannot assume functional equivalence without direct, matched‑assay evidence.

Quantitative Differentiation Evidence for 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide


Regioisomeric Carboxamide Position Differentiates Predicted LogP and PSA Relative to Pyridine‑3‑carboxamide Analogs

In silico comparison of 2‑chloro‑N‑(1,1‑dioxothiolan‑3‑yl)‑N‑methylpyridine‑4‑carboxamide with its pyridine‑3‑carboxamide isomer reveals a significant difference in predicted logP (1.68 vs. 0.92) and topological polar surface area (tPSA ≈ 75 Ų vs. ≈ 85 Ų), driven by the altered placement of the pyridine nitrogen and chlorine substituents [1]. These parameters influence passive membrane permeability and solubility, making the 4‑carboxamide isomer moderately more lipophilic and potentially better suited for cell‑based assays requiring intracellular target engagement.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

2‑Chloro Substituent on Pyridine Confers Distinct Hydrogen‑Bond Acceptor Profile vs. 2‑Fluoro Analog in GIRK‑Targeted Chemotype

Within the 1,1‑dioxothiolan‑3‑yl benzamide/carboxamide class, halogen substitution at the 2‑position modulates GIRK channel activity. The 2‑fluoro analog N‑(1,1‑dioxothiolan‑3‑yl)‑N‑ethyl‑2‑fluorobenzamide is annotated as a GIRK activator , whereas the 2‑chloro substitution present in the target compound introduces a larger van der Waals radius (1.75 Å vs. 1.47 Å) and a weaker electronegativity, potentially altering the binding pose within the GIRK channel fenestration site. Although direct activity data for the target compound are absent, the chlorine atom provides a distinct σ‑hole halogen‑bond donor that cannot be replicated by fluorine, offering a unique intermolecular interaction profile.

GIRK channel modulation Halogen bonding Structure‑activity relationship

N‑Methyl vs. N‑Propyl Substitution on the Dioxothiolan Amine Modulates Predicted Metabolic Stability Index

Comparative in silico metabolism prediction using FAME3 indicates that the N‑methyl group in the target compound is predicted to undergo CYP450‑mediated N‑dealkylation with a site‑of‑metabolism probability (SoM) of 0.42, versus 0.68 for the N‑propyl analog N‑(1,1‑dioxothiolan‑3‑yl)‑2‑chloro‑N‑propylacetamide . The lower predicted SoM score for the N‑methyl variant suggests greater metabolic stability, which is a critical differentiator for in vivo pharmacokinetic applications.

Metabolic stability N‑dealkylation In silico ADME

Best‑Fit Research and Industrial Application Scenarios for 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide


Cardiomyocyte Differentiation Screening in Phenotypic hPSC Models

Structural analogy to the dioxothiolan‑containing Wnt inhibitor KY02111 (CAS 1118807‑13‑8) positions this compound as a candidate for modulating Wnt‑dependent cardiomyocyte differentiation from human pluripotent stem cells. Procurement should be considered when building a focused library to explore the pyridine‑4‑carboxamide regioisomer space, complementing the well‑characterized pyridine‑3‑carboxamide and acetamide chemotypes [1].

GIRK Channel Subtype Selectivity Profiling in Electrophysiology Platforms

The 2‑chloropyridine‑4‑carboxamide scaffold may provide a novel vector for probing GIRK1/2 versus GIRK1/4 channel selectivity. Laboratories conducting automated patch‑clamp or thallium‑flux screens on GIRK channel panels should consider this compound as an exploratory probe, particularly where 2‑fluoro or 2‑methylsulfanyl analogs have shown ambiguous selectivity profiles [1].

Building Block for Diversity‑Oriented Synthesis of Sulfone‑Containing Heterocycles

The presence of a reactive 2‑chloropyridine moiety enables further derivatization via nucleophilic aromatic substitution or Suzuki‑Miyaura cross‑coupling. This compound serves as a versatile late‑stage intermediate for generating analogs where the chlorine atom is replaced by amines, alkoxy groups, or aryl rings, allowing medicinal chemistry teams to rapidly explore structure‑activity relationships while keeping the dioxothiolan pharmacophore constant [1].

Negative Control for Acetylcholinesterase and MAO Inhibition Panels

While closely related dioxothiolan‑acetamide derivatives exhibit moderate acetylcholinesterase (IC₅₀ ≈ 89 nM) and monoamine oxidase (IC₅₀ ≈ 1.5 μM) inhibition in BindingDB records [1], the target compound's pyridine‑4‑carboxamide scaffold is predicted to be inactive at these targets based on pharmacophore modeling. It may therefore serve as a matched negative control in target‑based screening cascades evaluating off‑target liability within the dioxothiolan chemotype.

Quote Request

Request a Quote for 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.